2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Overview
Description
2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (MITC) is a heterocyclic compound that has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MITC belongs to the class of imidazole derivatives that possess a thiazole ring, and it is known for its unique chemical properties that make it a valuable building block for the synthesis of numerous compounds.
Mechanism of Action
Target of Action
Similar imidazo-thiazole derivatives have been reported to targetPantothenate synthetase in Mycobacterium tuberculosis and DNA dodecamer and caspase-3 in cancer cells .
Mode of Action
For instance, some derivatives have been found to inhibit Pantothenate synthetase, a key enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . Others have been reported to interact with DNA dodecamer and caspase-3, leading to apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to interfere with the biosynthesis of coenzyme a in mycobacterium tuberculosis and induce apoptosis in cancer cells .
Pharmacokinetics
In silico admet prediction has been performed for similar imidazo-thiazole derivatives .
Result of Action
Related compounds have been found to exhibit antimycobacterial activity and cytotoxic activity against cancer cells .
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in lab experiments is its unique chemical properties, which make it a valuable building block for the synthesis of various compounds. However, one limitation is its cytotoxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous future directions for the study of 2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, including its potential use as an anticancer agent, its application in materials science, and its use as an agrochemical. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields. Additionally, the development of new synthetic methods for this compound could lead to the synthesis of new compounds with unique properties and potential applications.
Scientific Research Applications
2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been extensively studied for its potential applications in various scientific fields, including materials science, pharmaceuticals, and agrochemicals. In materials science, this compound has been used as a building block for the synthesis of various organic compounds, including liquid crystals, polymers, and dyes. In pharmaceuticals, this compound has been investigated for its potential use as an anticancer agent, and it has been shown to exhibit cytotoxicity against various cancer cell lines. In agrochemicals, this compound has been used as a soil fumigant to control soil-borne pests and diseases.
Biochemical Analysis
Cellular Effects
Compounds with similar structures have been shown to exhibit cytotoxic activity on cancer cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have shown involvement in metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have shown interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-3-9-6(4-10)2-8-7(9)11-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWTFKHTXWNFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2S1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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